Hexachlororuthenate(2-)
Description
Hexachlororuthenate(2−) ([RuCl₆]²⁻) is a coordination complex where ruthenium (Ru) is in the +4 oxidation state, surrounded by six chloride ligands in an octahedral geometry. Its salts, such as potassium hexachlororuthenate(IV) (K₂[RuCl₆]) and ammonium hexachlororuthenate(IV) ((NH₄)₂[RuCl₆]), are critical in catalysis, materials science, and analytical chemistry. The compound exhibits strong paramagnetism (magnetic moment ≈ 3.07 Bohr magnetons) due to Ru(IV)'s d⁴ electronic configuration . Structurally, it is isomorphous with K₂[PtCl₆], featuring a cubic crystal lattice with a unit cell edge length of ~9.74 Å and Ru–Cl bond distances of 2.29–2.37 Å .
Properties
Molecular Formula |
Cl6Ru-2 |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
hexachlororuthenium(2-) |
InChI |
InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+4/p-6 |
InChI Key |
TUFMHIFKSNYIMZ-UHFFFAOYSA-H |
Canonical SMILES |
Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Hexachlorometallate Complexes
Structural and Electronic Properties
Key Observations :
Reactivity and Stability
Aquation and Anation Kinetics
- Ru(III) vs. Rh(III) vs. Ir(III) :
The aquation rate constant (k₁) for [RuCl₆]³⁻ → [RuCl₅(H₂O)]²⁻ + Cl⁻ is 52.1 × 10⁻⁶ s⁻¹ at 25°C, significantly faster than Rh(III) (k₁ ≈ 12 × 10⁻⁶ s⁻¹) and Ir(III) (k₁ ≈ 0.5 × 10⁻⁶ s⁻¹) . This trend (Ru > Rh > Ir) is attributed to decreasing lability across the platinum group metals. - HCl Concentration Dependence :
Aquation rates for [RuCl₆]³⁻ decrease with increasing HCl concentration due to Le Chatelier’s principle .
Thermal Stability:
Key Observations :
Challenges :
- (NH₄)₂[RuCl₆] precipitation efficiency depends on stirring rate and temperature; suboptimal conditions yield paste-like products with high moisture (~21%) .
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